molecular formula C11H13N3O4S B12038909 3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid

3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid

Cat. No.: B12038909
M. Wt: 283.31 g/mol
InChI Key: DTDWTGOKQXXRST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid is a complex organic compound that features an indole core structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The indole structure is a common motif in many biologically active molecules, making this compound of significant interest to researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and yield, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For instance, it may act as an agonist or antagonist at certain receptor sites, altering cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Biological Activity

3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which has garnered attention due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes an indole ring, a carboxylic acid group, and a sulfamoyl moiety. The structural formula is represented as follows:

C11H14N4O4S\text{C}_{11}\text{H}_{14}\text{N}_{4}\text{O}_{4}\text{S}

This compound's specific functional groups contribute to its biological activity, influencing interactions with various biological targets.

Research indicates that compounds within the indole-2-carboxylic acid class often exhibit their biological effects through several mechanisms:

  • Inhibition of Tumor Cell Proliferation : Many indole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies demonstrate that modifications to the indole structure can significantly enhance antiproliferative activity against cancer cells such as MCF-7 and A-549 .
  • Induction of Apoptosis : Compounds similar to this compound have been reported to induce apoptosis via caspase activation pathways. This is particularly relevant in breast cancer models where certain derivatives have shown increased apoptotic activity .
  • Targeting Specific Enzymes : The compound may interact with key enzymes involved in cancer progression, such as mutant EGFR and BRAF pathways. Inhibitory assays have shown that certain derivatives can significantly inhibit these pathways, suggesting a potential therapeutic application in targeted cancer therapies .

Antiproliferative Activity

The antiproliferative effects of this compound were evaluated through various assays assessing cell viability across different cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line GI50 (µM) Mechanism of Action
Panc-10.96BRAF V600E inhibition
MCF-70.90Apoptosis induction
A-5491.12EGFR pathway inhibition

Case Study 1: Antiproliferative Effects on Cancer Cell Lines

In a study assessing the effects of various indole derivatives on pancreatic (Panc-1) and breast (MCF-7) cancer cell lines, it was found that this compound exhibited significant antiproliferative activity with a GI50 value lower than that of standard chemotherapeutic agents like erlotinib .

Case Study 2: Apoptotic Mechanisms

Another investigation focused on the apoptotic mechanisms induced by the compound in T47D breast cancer cells demonstrated that treatment with this compound led to increased caspase activation, confirming its role as an apoptosis inducer .

Properties

Molecular Formula

C11H13N3O4S

Molecular Weight

283.31 g/mol

IUPAC Name

3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H13N3O4S/c12-4-3-7-8-5-6(19(13,17)18)1-2-9(8)14-10(7)11(15)16/h1-2,5,14H,3-4,12H2,(H,15,16)(H2,13,17,18)

InChI Key

DTDWTGOKQXXRST-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)C(=C(N2)C(=O)O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.